molecular formula C5H5FN2 B074216 2-Amino-6-fluoropyridine CAS No. 1597-32-6

2-Amino-6-fluoropyridine

Cat. No.: B074216
CAS No.: 1597-32-6
M. Wt: 112.1 g/mol
InChI Key: UZALKVXCOUSWSL-UHFFFAOYSA-N
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Description

2-Amino-6-fluoropyridine is an organic compound with the molecular formula C5H5FN2. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by an amino group, and the hydrogen atom at the sixth position is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-fluoropyridine can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2,6-difluoropyridine with ammonia. The reaction is typically carried out in a sealed steel tube at elevated temperatures (around 105°C) for about 15 hours. The reaction mixture is then cooled, and the product is isolated by filtration and drying .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can have improved pharmacokinetic properties.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and cancer.

    Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides

Comparison with Similar Compounds

  • 2-Amino-3-fluoropyridine
  • 2-Amino-4-fluoropyridine
  • 2-Amino-5-fluoropyridine

Comparison: 2-Amino-6-fluoropyridine is unique due to the specific positioning of the fluorine atom at the sixth position, which can influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZALKVXCOUSWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375745
Record name 2-Amino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597-32-6
Record name 2-Amino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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